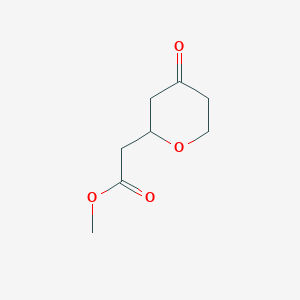

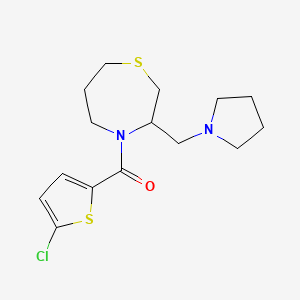

![molecular formula C6H13NS B3012576 2-[(Methylsulfanyl)methyl]pyrrolidine CAS No. 383127-09-1](/img/structure/B3012576.png)

2-[(Methylsulfanyl)methyl]pyrrolidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "2-[(Methylsulfanyl)methyl]pyrrolidine" is a sulfur-containing heterocycle that is part of a broader class of compounds with potential applications in medicinal chemistry and materials science. The sulfur moiety in such compounds can significantly influence their chemical and physical properties, as well as their biological activity.

Synthesis Analysis

The synthesis of sulfur-containing pyrrolidines can be achieved through various methods. One such method for the asymmetric synthesis of 2-substituted pyrrolidines involves the addition of Grignard reagents to N-tert-butanesulfinyl aldimines, which proceeds with high yields and good diastereoselectivities, followed by a clean conversion into pyrrolidines . This method represents a general approach for introducing substituents at the 2-position of the pyrrolidine ring, which could potentially be applied to the synthesis of "2-[(Methylsulfanyl)methyl]pyrrolidine".

Molecular Structure Analysis

The molecular structure of sulfur-containing compounds can be quite complex, with the potential for polymorphism as seen in the case of 1,2-bis[(pyridin-2-ylmethyl)sulfanyl]ethane and its dimorphic hydrochloride salt . These structures are stabilized by various non-covalent interactions, such as C-H···N and C-H···S interactions, which contribute to the formation of three-dimensional network structures. Such interactions are likely to be relevant in the molecular structure analysis of "2-[(Methylsulfanyl)methyl]pyrrolidine".

Chemical Reactions Analysis

Sulfur-containing heterocycles can undergo a variety of chemical reactions. For instance, the oxidation of 4-(methylsulfanyl)-2,6-di(pyrazol-1-yl)pyridine leads to the formation of sulfinyl and sulfonyl derivatives . These oxidation states can influence the reactivity and the spin states of metal complexes, as observed in iron(II) complexes. The reactivity of "2-[(Methylsulfanyl)methyl]pyrrolidine" would similarly be influenced by the oxidation state of the sulfur atom and the presence of other functional groups in the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfur-containing compounds are closely related to their molecular structure. For example, the mass spectra of 5-(methylsulfanyl)-1-[2-(vinyloxy)ethyl]-1H-pyrrol-2-amines show fragmentation patterns that are influenced by the structure of the amino group and the presence of the methylsulfanyl substituent . The electron impact and chemical ionization mass spectra provide insights into the stability and decomposition pathways of these molecules. The physical properties, such as solubility and melting point, would also be affected by the molecular structure and intermolecular interactions present in "2-[(Methylsulfanyl)methyl]pyrrolidine".

Scientific Research Applications

Asymmetric Catalysis

2-[(Methylsulfanyl)methyl]pyrrolidine derivatives have been demonstrated as efficient organocatalysts. For instance, a pyrrolidine-based catalyst, specifically (2S)-2-[(Phenylsulfinyl)methyl]pyrrolidine, derived from L-proline, has shown effectiveness in the asymmetric Michael addition of cyclohexanone and cyclopentanone to β-nitrostyrenes. This catalysis leads to the synthesis of various γ-nitro carbonyl compounds with high yield and excellent stereoselectivity (Singh et al., 2013).

Synthesis of Complex Heterocyclic Structures

2-[(Methylsulfanyl)methyl]pyrrolidine derivatives are instrumental in the synthesis of complex heterocyclic structures. For example, the reaction of 2-tert-butylsulfanyl-3-phenyl- or pyrrolidin-1-yl-cyclopropenethiones with lithium pyrrolidinide or phenyllithium followed by methylation leads to the formation of specific pyrrolizine structures in high yield (Yagyu et al., 1998).

Formation of Pyrrole and Dihydropyridine Structures

2-[(Methylsulfanyl)methyl]pyrrolidine derivatives are involved in the formation of pyrrole and dihydropyridine structures. A study using quantum-chemical methods showed that these derivatives can undergo thermally induced formation of these structures from 1-aza-1,3,4-trienes, which are key in various chemical synthesis processes (Shagun & Hedolya, 2013).

Pyrrolidines in Polar Cycloaddition Reactions

The chemistry of pyrrolidines, including 2-[(Methylsulfanyl)methyl]pyrrolidine derivatives, is significant in polar [3+2] cycloaddition reactions. These reactions are important for the synthesis of compounds with biological effects and practical applications, such as in medicine and industry (Żmigrodzka et al., 2022).

In Organometallic Chemistry

2-[(Methylsulfanyl)methyl]pyrrolidine and its derivatives find applications in organometallic chemistry, such as in the formation of iron(II) complexes. These complexes demonstrate interesting properties like spin-crossover and crystallographic phase changes, which are crucial in the study of material properties (Cook et al., 2015).

Safety and Hazards

“2-[(Methylsulfanyl)methyl]pyrrolidine” is associated with several hazard statements, including H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

While specific future directions for “2-[(Methylsulfanyl)methyl]pyrrolidine” were not found in the search results, the pyrrolidine scaffold is of great interest in drug discovery . This interest is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional coverage due to the non-planarity of the ring .

properties

IUPAC Name |

2-(methylsulfanylmethyl)pyrrolidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NS/c1-8-5-6-3-2-4-7-6/h6-7H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAFBQROGXTXREC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCC1CCCN1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(Methylsulfanyl)methyl]pyrrolidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

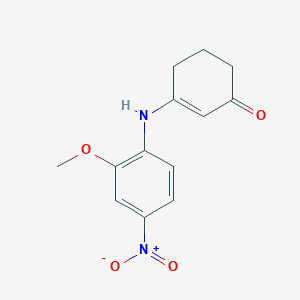

![N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-4-methylbenzenesulfonamide](/img/structure/B3012496.png)

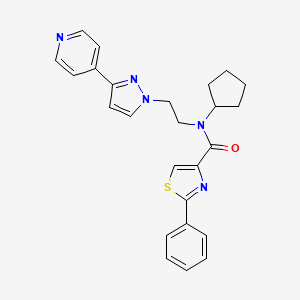

![N-(2-methoxyphenyl)-2-(2-methyl-1,1-dioxido-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B3012500.png)

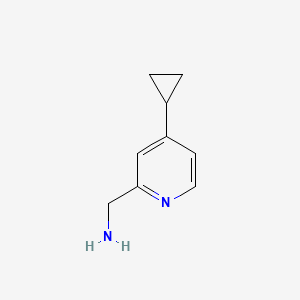

![Spiro[8-oxabicyclo[3.2.1]octane-3,2'-oxirane]](/img/structure/B3012501.png)

![2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-(piperidin-1-ylsulfonyl)benzoate](/img/structure/B3012505.png)

![2-[3-(3-Fluoro-5-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B3012507.png)

![N-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-nitrobenzamide](/img/structure/B3012511.png)